molecular formula C12H15ClO3 B6293227 tert-Butyl 2-chloro-5-methoxybenzoate CAS No. 2404733-60-2

tert-Butyl 2-chloro-5-methoxybenzoate

Cat. No.: B6293227
CAS No.: 2404733-60-2
M. Wt: 242.70 g/mol
InChI Key: VYQAHWBQRODXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-chloro-5-methoxybenzoate (CAS 2404733-60-2) is a benzoate ester derivative with the molecular formula C₁₂H₁₅ClO₃ and a molecular weight of 242.70 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor in the synthesis of novel small-molecule therapeutics. Specifically, this chemical is utilized in the development of compounds that act as glutamate dehydrogenase activators for the treatment of metabolic disorders . Research applications include investigating potential treatments for conditions such as non-alcoholic fatty liver disease (NAFLD) and Type 2 diabetes, making it a critical tool for researchers in metabolic disease and pharmaceutical development pipelines . The structure features both chloro and methoxy substituents on the aromatic ring, along with a tert-butoxycarbonyl group, which offers versatility for further functionalization. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-chloro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQAHWBQRODXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Chloro 5 Methoxybenzoate and Analogues

Retrosynthetic Analysis of tert-Butyl 2-chloro-5-methoxybenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process involves two primary considerations: the formation of the tert-butyl ester and the introduction of the chloro and methoxy (B1213986) substituents onto the aromatic ring.

Disconnection Strategies for Ester Formation

The most apparent retrosynthetic disconnection is the cleavage of the ester linkage. This bond can be disconnected in two ways, leading to two distinct synthetic strategies. The most common approach involves disconnecting the acyl-oxygen bond, which points to 2-chloro-5-methoxybenzoic acid and a source of a tert-butyl group, such as tert-butanol (B103910) or isobutylene (B52900), as the immediate precursors. This strategy is favored due to the relative stability of the carboxylic acid and the availability of methods for its esterification.

Alternatively, a less common disconnection involves the oxygen-tert-butyl bond, which would suggest an acyl cation equivalent and tert-butoxide. However, this approach is generally less practical for direct synthesis.

Approaches for Aromatic Ring Functionalization

The arrangement of substituents on the benzene (B151609) ring dictates the strategy for its synthesis. The starting material for the synthesis of 2-chloro-5-methoxybenzoic acid can be derived from several precursors. One logical precursor is 2-hydroxy-5-methoxybenzoic acid, which can undergo chlorination. Another potential route starts from a commercially available chlorotoluene or methoxytoluene derivative, followed by oxidation of the methyl group to a carboxylic acid and subsequent functional group interconversions. For instance, starting with 2-chloro-5-methoxytoluene, oxidation would yield the desired benzoic acid.

Direct Esterification Approaches

Direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic synthesis. However, the formation of tert-butyl esters presents unique challenges due to the steric hindrance of the tert-butyl group.

Carboxylic Acid Precursors and tert-Butanol Reactants

The primary precursor for the direct esterification route is 2-chloro-5-methoxybenzoic acid. This can be synthesized through various methods, including the chlorination of 2-methoxybenzoic acid. A known method for producing 2-methoxy-5-chlorobenzoic acid involves the chlorination of 2-methoxybenzoic acid with gaseous chlorine in carbon tetrachloride, using iodine as a catalyst. google.com Another approach involves the oxidation of 2-bromo-5-methoxybenzaldehyde (B1267466) to 2-bromo-5-methoxybenzoic acid, which could then potentially undergo a halogen exchange reaction. chemicalbook.com

The other key reactant is tert-butanol. Due to the steric hindrance of tert-butanol, direct acid-catalyzed esterification (Fischer esterification) is often inefficient. Therefore, alternative methods are typically employed.

Catalytic Systems for tert-Butyl Ester Formation

Several catalytic systems have been developed to facilitate the formation of tert-butyl esters from carboxylic acids and tert-butanol or its equivalents. These methods are designed to overcome the low reactivity of sterically hindered tertiary alcohols.

One effective method involves the use of dehydrating agents or activators. For instance, reacting a carboxylic acid with tert-butanol in the presence of anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid can afford good yields of the corresponding tert-butyl ester. researchgate.net Another approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like magnesium perchlorate (B79767) or 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgresearchgate.net

The use of isobutene gas bubbled through an acidic solution of the carboxylic acid is a classic and effective method for forming tert-butyl esters by generating the tertiary carbocation in situ. researchgate.net More recently, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For example, aryl boronic acids can be coupled with di-tert-butyl dicarbonate in the presence of a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst system to yield tert-butyl esters in high yields. acs.org

Below is a table summarizing various catalytic systems for tert-butyl ester formation.

Catalyst/Reagent SystemSubstratesConditionsYield
Pd(OAc)₂ / PPh₃(Hetero)aryl boronic acids, di-t-butyl dicarbonateDioxaneUp to 94% acs.org
Strong acids (e.g., H₂SO₄)Carboxylic acid, isobuteneLiquid phaseNot specified google.com
Mg(ClO₄)₂ / Boc₂OAlcoholsNot specifiedGeneral applicability organic-chemistry.org
Boron trifluoride etherateCarboxylic acid, t-butanolNot specifiedEfficient researchgate.net
Anhydrous MgSO₄ / H₂SO₄ (cat.)Carboxylic acid, t-butanolGentle warmingGood yields researchgate.net
DMAP or Calcined hydrotalciteCarboxylic acids, tert-butyl alcoholNot specified40-60% researchgate.net

Transformations from Halogenated or Methoxy-Substituted Benzoic Acid Derivatives

An alternative to direct esterification is the synthesis of the target molecule from other halogenated or methoxy-substituted benzoic acid derivatives. This can involve the introduction of the chloro or methoxy group at a late stage of the synthesis.

For example, one could start with a pre-formed tert-butyl benzoate (B1203000) and then introduce the chloro and methoxy substituents. However, this is often more challenging due to the directing effects of the existing ester group and potential side reactions.

A more viable strategy involves the modification of a differently substituted benzoic acid. For instance, a process for preparing halogenated benzoic acids involves the oxidation of substituted benzophenones. google.com While not directly leading to the target molecule, this illustrates the types of transformations that can be employed to create functionalized benzoic acid precursors.

The synthesis of p-tert-butylbenzoic acid from p-tert-butyltoluene via catalytic oxidation with cobalt acetate provides another example of how a substituted aromatic compound can be converted to a benzoic acid. google.comresearchgate.net While the substitution pattern is different, the principle of oxidizing a side chain to form the carboxylic acid functionality is a common and important strategy in the synthesis of benzoic acid derivatives.

Synthesis via 2-chloro-5-methoxybenzoic acid (or derivatives)

The most direct route to this compound is the esterification of 2-chloro-5-methoxybenzoic acid. Traditional acid-catalyzed esterification with tert-butanol can be challenging due to the steric bulk of the tert-butyl group and the potential for harsh reaction conditions. google.comrsc.org To overcome these limitations, modern synthetic methods often employ milder and more efficient reagents.

A widely used and effective method involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O). orgsyn.org This reagent serves as a source of the tert-butyl group under relatively mild conditions, often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). This approach is advantageous for substrates that may be sensitive to strongly acidic environments. rsc.org Another established method is the reaction of the acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net

Table 1: Selected Reagents for Esterification of 2-chloro-5-methoxybenzoic acid

Reagent(s) Catalyst/Conditions Key Feature
Di-tert-butyl dicarbonate ((Boc)₂O) DMAP, Room Temperature Mild conditions, high efficiency. orgsyn.orgrsc.org
Isobutylene H₂SO₄ (catalytic) Utilizes a gaseous reagent, classic method. researchgate.net
tert-Butanol H₂SO₄ (catalytic), Heat Traditional Fischer esterification, equilibrium-driven. tcu.edu

Utilization of Activated Carboxylic Acid Derivatives

To facilitate the introduction of the bulky tert-butyl group, 2-chloro-5-methoxybenzoic acid can first be converted into a more reactive acylating agent. organic-chemistry.org The most common strategy is the formation of the corresponding acyl chloride, 2-chloro-5-methoxybenzoyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride is highly electrophilic and reacts readily with tert-butanol, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct. This two-step procedure generally provides high yields. Other activating agents, such as those that form mixed anhydrides or active esters like carbonylimidazole derivatives, can also be employed to enhance the reactivity of the carboxylic acid towards esterification. organic-chemistry.org

Aromatic Functionalization Strategies

The substituted benzene ring of this compound is primed for a variety of functionalization reactions, allowing for its use as a scaffold for creating more complex molecules.

Directed Ortho-Metalation and Electrophilic Substitution

Directed Ortho-Metalation (DoM): The DoM strategy is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) guides a strong organolithium base to deprotonate a specific adjacent (ortho) position. For this compound, the ester group can function as a DMG. organic-chemistry.orgrsc.org Treatment with a strong, sterically hindered base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) can selectively deprotonate the C6 position, which is ortho to the ester. organic-chemistry.orgresearchgate.net The resulting aryllithium intermediate can be trapped with a wide range of electrophiles (e.g., iodine, aldehydes, carbon dioxide) to introduce new substituents with high regiocontrol.

Electrophilic Aromatic Substitution: The reactivity of the aromatic ring towards electrophiles is governed by the electronic effects of its three substituents. The methoxy group at C5 is a strongly activating ortho, para-director. masterorganicchemistry.com The chloro group at C2 and the tert-butoxycarbonyl group are both deactivating, with the chloro group being an ortho, para-director and the ester being a meta-director. ucalgary.camsu.edu The powerful activating effect of the methoxy group dominates, directing incoming electrophiles primarily to its ortho positions (C4 and C6), as the para position is already occupied. Steric hindrance from the bulky tert-butyl ester group can influence the site of attack, often favoring substitution at the less encumbered C4 or C6 position. stackexchange.comlibretexts.org

Halogenation and Alkoxylation Routes on Precursor Esters

An alternative approach to this compound involves the functionalization of a simpler ester precursor.

Halogenation: Starting with tert-butyl 5-methoxybenzoate, an electrophilic chlorination reaction can be performed. Reagents such as N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst would be directed by the activating methoxy group to install a chlorine atom at the ortho C2 position, yielding the desired product.

Alkoxylation: A precursor such as tert-butyl 2,5-dichlorobenzoate (B1240473) could undergo a nucleophilic aromatic substitution (SNAr) reaction. Treatment with sodium methoxide (B1231860) would lead to the replacement of one of the chlorine atoms with a methoxy group. The regioselectivity of this reaction would depend on the relative activation of the two chloro-substituted positions towards nucleophilic attack.

Cross-Coupling Methodologies for Aromatic Diversification

The presence of the chlorine atom at the C2 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C2 position, providing a powerful tool for building molecular complexity. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl chloride with primary or secondary amines to form C-N bonds. organic-chemistry.org It is a premier method for the synthesis of N-arylated compounds and can be used to introduce diverse amine functionalities onto the benzoate scaffold. rsc.orgnih.gov

Other Cross-Couplings: The aryl chloride can also participate in other transformations, such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and C-S coupling reactions (with thiols), further expanding its synthetic utility. mdpi.com

Table 2: Examples of Cross-Coupling Reactions on an Aryl Chloride Scaffold

Coupling Reaction Coupling Partner Reagents Product Type
Suzuki-Miyaura Arylboronic acid Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Biaryl compound. organic-chemistry.org
Buchwald-Hartwig Primary/Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) Aryl amine. organic-chemistry.org
C-S Coupling Thiol Pd Catalyst, Base Aryl thioether. mdpi.com

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. Efforts focus on improving efficiency, reducing waste, and using less hazardous materials.

Catalysis: The use of catalytic methods, for both esterification and subsequent functionalization, is a cornerstone of green synthesis. dergipark.org.tr Catalytic approaches, such as using catalytic H₂SO₄ for esterification or palladium catalysts for cross-coupling, offer higher atom economy compared to stoichiometric reagents. google.com

Alternative Reagents and Conditions: The development of milder reagents, such as using (Boc)₂O for tert-butylation instead of harsher acid-catalyzed methods, contributes to greener processes. rsc.orgresearchgate.net Furthermore, innovative technologies like electromagnetic milling can facilitate reactions under solvent-free and base-free conditions, significantly reducing environmental impact. rsc.org

Process Optimization: The use of flow microreactors for esterification represents a sustainable alternative to traditional batch processes, often leading to higher efficiency and better control over reaction parameters. rsc.org The exploration of environmentally benign solvents, such as deep eutectic solvents, is also an active area of research aimed at replacing traditional volatile organic compounds. rsc.orgdergipark.org.tr

Solvent Selection and Waste Minimization

Solvent Selection: The formation of tert-butyl esters, such as in the Steglich esterification, has historically utilized solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). google.com However, due to their recognized hazards, a concerted effort is underway to replace them. More sustainable solvents like dimethyl carbonate (DMC) and isopropyl acetate (iPrOAc) have been identified as effective replacements in such esterification reactions. google.comscispace.com In some optimized procedures, DMC, when paired with reagents like Mukaiyama's reagent, has shown excellent performance. google.com

An even more environmentally friendly approach is the adoption of solvent-free reaction conditions. sciforum.net This method completely eliminates solvent-related waste and simplifies the product work-up. For instance, the esterification of substituted benzoic acids has been successfully carried out without a solvent using a solid acid catalyst like phosphoric acid-modified Montmorillonite K10.

Waste Minimization: The principles of lean manufacturing, which aim to reduce waste and improve efficiency, are highly applicable to chemical synthesis. Key strategies for minimizing waste in the production of this compound include:

Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the molar ratio of reactants can significantly increase the yield of the desired product while minimizing the formation of byproducts. scispace.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction conditions compared to traditional batch processing, which can lead to higher yields, improved safety, and reduced waste generation.

The following table summarizes key strategies for solvent selection and waste minimization in the synthesis of tert-butyl esters.

StrategyDescriptionAdvantages
Green Solvent Replacement Substituting hazardous solvents like DCM and DMF with more benign alternatives such as DMC or iPrOAc. google.comscispace.comReduces environmental impact and improves worker safety.
Solvent-Free Synthesis Performing the esterification in the absence of a solvent, often facilitated by a solid catalyst or mechanical energy. sciforum.netEliminates solvent waste and simplifies product purification.
Catalyst Reusability Utilizing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled for subsequent reactions.Decreases waste and production costs.

Catalytic and Stoichiometric Reagent Alternatives

The esterification of 2-chloro-5-methoxybenzoic acid to its tert-butyl ester can be accomplished through methods employing either stoichiometric or catalytic reagents. In line with green chemistry principles, catalytic methods are strongly preferred due to their higher efficiency and reduced waste generation.

Stoichiometric Reagents: Traditional esterification methods often rely on stoichiometric coupling agents.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used in Steglich esterifications. google.comscispace.com A major drawback of these reagents is the production of a stoichiometric amount of urea (B33335) byproduct, which complicates purification and adds to the waste stream. google.com

Mukaiyama's Reagent: This reagent can also be used for ester formation under mild conditions but similarly generates stoichiometric byproducts. google.com

Catalytic Alternatives: The development of catalytic systems for tert-butylation marks a significant step towards more sustainable synthesis.

Acid Catalysis with Isobutene: A common industrial method for producing tert-butyl esters involves the acid-catalyzed reaction of a carboxylic acid with isobutene. google.com While effective, this often requires the use of strong mineral acids.

Solid Acid Catalysts: To circumvent the problems associated with homogeneous acid catalysts, a variety of solid acid catalysts have been explored. These offer the advantages of easy separation and reusability.

Modified Clays: Phosphoric acid-modified Montmorillonite K10 has been shown to be an effective and reusable catalyst for the esterification of substituted benzoic acids under solvent-free conditions.

Zeolites: These microporous materials can act as shape-selective catalysts for tert-butylation reactions.

Ion-Exchange Resins: Resins like Amberlyst 15 are robust and can be used as recyclable catalysts for esterification.

Other Catalytic Systems:

Boron Trifluoride Etherate: This Lewis acid has been reported to efficiently catalyze the formation of tert-butyl esters at room temperature.

Iron Catalysis: While demonstrated for the chlorination of arenes using tert-butyl hypochlorite, the use of iron catalysts could potentially be extended to other transformations involving tert-butyl groups.

A comparison of stoichiometric and catalytic approaches is detailed in the table below.

ApproachReagent ExamplesAdvantagesDisadvantages
Stoichiometric DCC, EDC, Mukaiyama's Reagent google.comscispace.comOften proceeds under mild conditions.Generates large amounts of waste, complicating purification. google.com
Catalytic Sulfuric Acid, Modified Montmorillonite K10, Zeolites, Amberlyst 15, Boron Trifluoride EtherateHigh atom economy, reduced waste, catalyst reusability.May require more forcing conditions or longer reaction times.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Chloro 5 Methoxybenzoate

Reactions Involving the Ester Moiety

The tert-butyl ester group is a sterically hindered carboxylate derivative that exhibits characteristic reactivity, particularly in cleavage reactions. Its bulkiness influences the mechanism of these transformations, often favoring pathways that differ from those of less hindered esters like methyl or ethyl esters.

Transesterification Processes

Transesterification is a process where the tert-butoxy (B1229062) group of the ester is exchanged with another alkoxy group. While specific studies on the transesterification of tert-butyl 2-chloro-5-methoxybenzoate are not extensively documented in publicly available literature, the reactivity can be inferred from related transformations. For instance, the analogous methyl ester, methyl 5-chloro-2-methoxybenzoate, undergoes aminolysis, a related reaction, when heated with phenethylamine (B48288) to form N-phenethyl-5-chloro-2-methoxybenzamide. This suggests that the ester carbonyl of the parent system is susceptible to nucleophilic attack.

For this compound, transesterification would typically require catalytic activation, often under acidic or basic conditions, to overcome the steric hindrance of the tert-butyl group.

Table 1: Representative Transesterification/Aminolysis Conditions

Starting Material Reagent Conditions Product Yield

Ester Hydrolysis Under Acidic and Basic Conditions

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid, can be achieved under either acidic or basic conditions, though the mechanisms differ significantly.

Under acidic conditions , the hydrolysis of tert-butyl esters proceeds readily. The reaction is typically initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then trapped by a nucleophile, such as water, to form tert-butanol (B103910). This mechanism is favored for tert-butyl esters because of the stability of the tertiary carbocation intermediate.

In contrast, basic hydrolysis (saponification) of tert-butyl esters is notoriously difficult due to the steric hindrance of the tert-butyl group, which impedes the backside attack of the hydroxide (B78521) nucleophile on the carbonyl carbon. While the hydrolysis of the corresponding methyl ester under alkaline conditions is a feasible process, achieving the same for the tert-butyl ester would require harsh reaction conditions, such as high temperatures and pressures, which might lead to competing side reactions on the aromatic ring.

Reduction to Alcohols

The reduction of the ester functionality in this compound to the corresponding primary alcohol, (2-chloro-5-methoxyphenyl)methanol, requires the use of strong reducing agents. The carbonyl group of an ester is less reactive than that of a ketone or aldehyde, so reagents like sodium borohydride (B1222165) are generally not effective.

Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then rapidly reduced to the primary alcohol. During this process, the tert-butoxy group is eliminated as lithium tert-butoxide.

Table 2: Expected Reagents for Ester Reduction

Reaction Reagent Expected Product

Reactivity of the Aromatic Halogen (Chlorine)

The chlorine atom attached to the aromatic ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is modulated by the electronic effects of the other ring substituents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) involves the replacement of the chloro substituent by a nucleophile. For this reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group.

In the case of this compound, the methoxy (B1213986) group is electron-donating, and the ester group is a deactivating group. Neither strongly activates the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles, would likely be required to effect a nucleophilic aromatic substitution. The reaction would proceed via a high-energy Meisenheimer complex intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the C-Cl bond. These reactions offer a milder and more versatile alternative to nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or boronic ester. This is a highly versatile method for forming new carbon-carbon bonds. While specific examples with this exact substrate are not readily found, the Suzuki reaction is widely used for coupling aryl chlorides. A typical catalytic system would involve a palladium(0) source, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. This is a common method for synthesizing substituted anilines. The reaction requires a palladium catalyst, a suitable ligand (often a biarylphosphine), and a base.

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene.

Table 3: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Ar'-B(OH)₂ Pd(0) catalyst, phosphine ligand, base Biaryl compound
Buchwald-Hartwig R₂NH Pd(0) or Pd(II) catalyst, phosphine ligand, base Aryl amine

Radical Reactions Involving Aryl Halides

The carbon-chlorine bond in this compound can also be activated through radical pathways. While classic radical reactions are one possibility, modern catalytic methods have increasingly harnessed radical intermediates. For instance, mechanistic investigations into some iron-catalyzed cross-coupling reactions have indicated that the activation of the aryl halide bond may occur via a single electron transfer (SET) process. cymitquimica.com This process can generate an amino ketyl radical, which then facilitates the cleavage of the C-Cl bond, initiating the cross-coupling sequence. cymitquimica.com This type of radical involvement represents a departure from the traditional two-electron pathways seen in most palladium-catalyzed cycles and opens up alternative avenues for functionalization.

Transformations Involving the Methoxy Group

The methoxy group (-OCH3) is a key feature of the molecule, primarily acting as an electron-donating group. Its main chemical transformation is cleavage to the corresponding phenol (B47542).

Demethylation Reactions

The conversion of the methoxy ether to a hydroxyl group is a common and important transformation. This demethylation can be achieved using various reagents, with Lewis acids being particularly effective. Boron tribromide (BBr3) is a powerful reagent for cleaving aryl methyl ethers. A patent describing the synthesis of related polycyclic compounds demonstrates the demethylation of an N-adamantan-1-ylmethyl-(2-chloro-5-methoxy)-benzamide derivative. In this procedure, the methoxy group of the 2-chloro-5-methoxybenzoyl moiety is cleaved using boron tribromide in dichloromethane (B109758) (CH2Cl2) to yield the corresponding 5-hydroxy-benzamide. This example shows that the methoxy group can be selectively removed even in the presence of other functional groups like amides and the aryl chloride.

Table 3: Example of Demethylation of a 2-chloro-5-methoxybenzoyl Derivative

ReactantReagentSolventProductReference
N-adamantan-1-ylmethyl-(2-chloro-5-methoxy)-benzamideBBr3 (1M solution)CH2Cl2N-adamantan-1-ylmethyl-(2-chloro-5-hydroxy)-benzamide

Functionalization of the Methoxy Group

Direct functionalization of the methoxy group itself, without cleavage, is significantly less common than demethylation. For the this compound scaffold, the primary and most documented transformation of this group is its complete removal to unmask the phenol (demethylation), as described previously. Reactions such as O-dealkylation-realkylation or direct conversion of the ether to other functional groups are not prominently reported for this specific compound in the reviewed scientific literature.

Reactivity of the tert-Butyl Group

The tert-butyl group is a sterically demanding substituent that significantly influences the reactivity of the ester functionality to which it is attached. Its large size can both hinder and facilitate certain reactions, a phenomenon often referred to as the "tert-butyl effect."

The steric bulk of the tert-butyl group in this compound plays a crucial role in directing the outcome of chemical reactions. This steric hindrance can prevent or slow down reactions that require a nucleophile to approach the carbonyl carbon of the ester. For instance, in nucleophilic substitution reactions, the three methyl groups of the tert-butyl substituent create a congested environment around the reaction center, making it difficult for incoming nucleophiles to attack. nih.govyoutube.com This effect is more pronounced compared to less bulky esters like methyl or ethyl esters.

In the context of electrophilic aromatic substitution on the benzene (B151609) ring, the existing substituents—chloro and methoxy groups—primarily direct the position of incoming electrophiles. However, the sheer size of the tert-butyl ester group, particularly its proximity to the ortho position, can influence the regioselectivity. While the methoxy group is an ortho, para-director and the chloro group is also an ortho, para-director (though deactivating), the steric hindrance from the tert-butyl ester at position 1 might disfavor substitution at the adjacent ortho position (position 2), even if electronically favored. This can lead to a higher proportion of substitution at the para position relative to the methoxy group.

The cleavage of the tert-butyl ester to yield the corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid, is a common and important transformation. Due to the stability of the tertiary carbocation that can be formed, the cleavage of tert-butyl esters is often achieved under acidic conditions.

Acid-Catalyzed Cleavage:

The mechanism of acid-catalyzed cleavage typically proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This is followed by the cleavage of the bond between the oxygen and the tert-butyl group, leading to the formation of the carboxylic acid and a stable tert-butyl carbocation. The carbocation is then neutralized, often by forming isobutylene (B52900) through elimination of a proton, or by reacting with a nucleophile present in the reaction mixture.

A variety of acidic reagents can be employed for this purpose, with the choice of acid and reaction conditions influencing the selectivity and yield.

Interactive Table: Reagents for Acid-Catalyzed Cleavage of tert-Butyl Esters

ReagentConditionsRemarks
Trifluoroacetic Acid (TFA)Neat or in a solvent like dichloromethane (DCM)Commonly used, often at room temperature. Volatile and easy to remove.
Hydrochloric Acid (HCl)In an organic solvent (e.g., dioxane, acetic acid) or as an aqueous solutionA strong acid that effectively promotes cleavage.
Sulfuric Acid (H₂SO₄)Catalytic amounts in a suitable solventA strong, non-volatile acid.
Formic AcidOften used as a solventA milder acid, can sometimes offer better selectivity.

It is important to note that while these are general methods for tert-butyl ester cleavage, the specific conditions for this compound may need to be optimized to account for the electronic effects of the chloro and methoxy substituents on the benzene ring.

Other Cleavage Methods:

Role As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Advanced Organic Scaffolds

The true utility of tert-butyl 2-chloro-5-methoxybenzoate is demonstrated in its capacity to serve as a foundational element for the synthesis of more complex and biologically relevant scaffolds. Its inherent functionalities allow for sequential and regioselective modifications, leading to a variety of advanced organic structures.

The chloro substituent at the 2-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the formation of substituted biaryl systems. Similarly, the Buchwald-Hartwig amination provides a powerful tool for the synthesis of N-aryl and N-heteroaryl anilines by coupling the aryl chloride with a diverse set of primary and secondary amines. organic-chemistry.org The resulting substituted anilines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.

The general transformation for the synthesis of substituted anilines from this compound via Buchwald-Hartwig amination can be represented as follows:

Buchwald-Hartwig amination of this compound

Figure 1: General scheme for the synthesis of substituted anilines via Buchwald-Hartwig amination.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the carbon-nitrogen bond formation. The choice of ligand is crucial for the efficiency of the reaction and can be tuned to accommodate a wide variety of amine coupling partners.

The presence of multiple reactive sites on the this compound scaffold allows for its use in the construction of fused heterocyclic systems. These systems are prevalent in many biologically active natural products and pharmaceutical agents. nih.govmdpi.comcore.ac.uk The synthesis of such systems often involves a sequence of reactions that first introduce a new functional group via cross-coupling, followed by an intramolecular cyclization reaction.

For example, the introduction of an amino group via Buchwald-Hartwig amination, followed by the introduction of a suitable coupling partner at the ortho position, can set the stage for a cyclization reaction to form a fused heterocycle. The methoxy (B1213986) group can also play a role in directing these cyclizations or can be further modified to participate in the ring-forming step. The synthesis of various benzo-fused heterocycles, such as benzofurans and indoles, often relies on the strategic use of substituted phenolic and aniline (B41778) precursors. acs.orgnih.govresearchgate.net

Application in Material Science Precursors (Non-Biological)

The unique electronic and structural features of this compound also lend themselves to applications in material science, particularly in the synthesis of novel polymers and functional materials.

While direct polymerization of this compound itself is not commonly reported, its derivatives can serve as valuable monomers for the synthesis of specialized polymers. For instance, after conversion of the chloro group to other polymerizable functionalities, such as a vinyl or an acetylene (B1199291) group, the resulting monomer can be incorporated into polymer chains via various polymerization techniques. The presence of the methoxy and the protected carboxylic acid groups can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to be further functionalized after deprotection of the ester.

The ability to introduce different functional groups onto the aromatic ring of this compound makes it a useful precursor for the synthesis of advanced functional materials. For example, the introduction of chromophores or electroactive moieties can lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methoxy group can influence the electronic properties of the final material, while the carboxylic acid (after deprotection) can be used to anchor the molecule to surfaces or to other components of a material.

Derivatization for Library Synthesis

The combinatorial derivatization of core scaffolds is a cornerstone of modern drug discovery and material science. The reactivity of the chloro group in this compound towards a variety of nucleophiles and coupling partners makes it an ideal starting point for the creation of diverse chemical libraries. By systematically varying the substituents introduced at the 2-position, and potentially modifying the methoxy group or the carboxylic acid, large libraries of related compounds can be rapidly synthesized. These libraries can then be screened for biological activity or for desired material properties.

High-Throughput Synthesis of Analogues

No specific data or research findings were found that describe the use of This compound in the high-throughput synthesis of analogues. This process typically involves the automated and parallel synthesis of a large number of derivatives from a common core structure.

Combinatorial Chemistry Applications

There is no available information detailing the application of This compound in combinatorial chemistry. This technique allows for the creation of large and diverse libraries of compounds by systematically combining different chemical building blocks.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy is a fundamental technique used to determine the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of information for structural elucidation.

While specific experimental ¹H NMR data for tert-Butyl 2-chloro-5-methoxybenzoate is not widely available in the public domain, a predicted spectrum can be hypothesized based on the chemical structure. The aromatic region would be expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at position 6 would likely appear as a doublet, the proton at position 4 as a doublet of doublets, and the proton at position 3 as a doublet. The methoxy (B1213986) group (-OCH₃) protons would present as a singlet, and the tert-butyl group protons would also appear as a singlet, integrating to nine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (Position 3) 7.0 - 7.2 d 1H
Aromatic-H (Position 4) 6.9 - 7.1 dd 1H
Aromatic-H (Position 6) 7.3 - 7.5 d 1H
Methoxy (-OCH₃) ~3.8 s 3H

Note: These are predicted values and may vary from experimental results.

Carbon-¹³C NMR for Carbon Skeleton Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

A predicted ¹³C NMR spectrum for this compound would exhibit signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the tert-butyl group. The chemical shifts of the aromatic carbons are influenced by the chloro and methoxy substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) 164 - 166
Aromatic C-Cl 128 - 130
Aromatic C-OCH₃ 158 - 160
Aromatic C-H 115 - 125
Aromatic C (quaternary) 130 - 132
Methoxy (-OCH₃) ~56
tert-Butyl (quaternary C) ~82

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to further resolve complex structures and confirm assignments made from one-dimensional (1D) spectra.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial in confirming the position of the substituents on the aromatic ring and the connectivity of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the spatial arrangement of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₅ClO₃), the exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Electrospray Ionization (ESI-MS) and Other Ionization Methods

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation such as sodium [M+Na]⁺. Other ionization methods, such as Electron Ionization (EI), could also be used, which would likely lead to more extensive fragmentation, providing further structural information.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Carbon
Chlorine

Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing the fragmentation patterns of its molecular ion. In the mass spectrum of this compound, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of a chlorine atom (approximately a 3:1 ratio for the M+ and M+2 peaks).

The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. A primary fragmentation would be the loss of the tert-butyl group, a highly stable tertiary carbocation, which would result in a prominent peak in the spectrum. Another expected fragmentation pathway is the loss of isobutylene (B52900) from the tert-butyl ester, leading to the formation of a 2-chloro-5-methoxybenzoic acid radical cation. Further fragmentation of the aromatic ring could also occur, involving the loss of the chloro and methoxy substituents.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure
[M]+Intact Molecular Ion
[M - C4H9]+2-chloro-5-methoxybenzoyl cation
[C4H9]+tert-butyl cation
[M - C4H8]+2-chloro-5-methoxybenzoic acid radical cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components.

The key functional groups in this compound that would be identifiable by IR spectroscopy include the carbonyl group of the ester, the C-O bonds of the ester and the ether, the aromatic ring, the C-Cl bond, and the C-H bonds of the tert-butyl and methoxy groups.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)
C=O (Ester)1715-1735
C-O (Ester)1150-1250
C-O (Aromatic Ether)1230-1270 (asymmetric) and 1020-1075 (symmetric)
C=C (Aromatic)1450-1600
C-H (sp³ - tert-butyl & methoxy)2850-2970
C-Cl600-800

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To date, the crystal structure of this compound has not been reported in the scientific literature.

The crystallographic data would also reveal the preferred conformation of the molecule in the crystalline lattice. This includes the rotational orientation of the tert-butyl ester group relative to the plane of the aromatic ring and the conformation of the methoxy group. Intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that stabilize the crystal packing would also be elucidated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems such as aromatic rings. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or cyclohexane, would be expected to show absorption bands characteristic of a substituted benzene ring. The presence of the chloro, methoxy, and tert-butoxycarbonyl substituents would influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene. The electronic transitions would primarily be of the π → π* type.

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet or visible light. In the case of this compound, the principal chromophore is the substituted benzene ring. The electronic transitions are primarily associated with the π-electron system of the aromatic ring and are influenced by the attached substituents: a chloro group, a methoxy group, and a tert-butoxycarbonyl group.

The benzene ring itself exhibits characteristic π→π* transitions. These transitions are modified by the presence of substituents that can alter the energy levels of the molecular orbitals. The chloro and methoxy groups, being auxochromes, possess non-bonding electrons (n electrons) that can also participate in electronic transitions, specifically n→π* transitions.

Analysis of Chromophoric Groups:

Benzene Ring: The fundamental chromophore is the aromatic benzene ring, which gives rise to characteristic absorption bands in the UV region due to π→π* transitions.

Carbonyl Group (in the ester): The carbonyl group (C=O) of the tert-butyl ester is also a chromophore. It typically exhibits a weak n→π* transition and a strong π→π* transition.

Substituents (Cl and OCH₃): The chlorine atom and the methoxy group act as auxochromes. Their lone pairs of electrons can interact with the π-electron system of the benzene ring through resonance, influencing the position and intensity of the absorption maxima. This interaction leads to a bathochromic shift (red shift) of the primary benzene absorption bands.

Expected Electronic Transitions:

Based on the analysis of related substituted benzenes, the following electronic transitions are anticipated for this compound:

π→π Transitions:* These are expected to be the most intense absorptions and arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. The presence of the chloro, methoxy, and ester groups, which extend the conjugation and introduce lone pairs, will likely shift these bands to longer wavelengths compared to unsubstituted benzene. For instance, studies on substituted benzoic acids and other benzene derivatives show that substituents significantly affect the UV absorption spectra. cdnsciencepub.comcdnsciencepub.com

n→π Transitions:* These transitions involve the excitation of a non-bonding electron from the oxygen atoms of the methoxy and ester groups, or the chlorine atom, to a π* antibonding orbital of the aromatic ring or the carbonyl group. These transitions are generally of lower intensity compared to π→π* transitions.

The interplay of the electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group, along with the steric and electronic effects of the bulky tert-butyl ester group, will determine the precise wavelengths and intensities of these transitions. Theoretical studies on similar molecules like chlorobenzene have shown multiple electronic transitions in the UV region. researchgate.netresearchgate.net

The following table summarizes the expected electronic transitions and the contributing chromophores for this compound, based on analogous data for related compounds.

Chromophore Expected Transition Typical Wavelength Region (nm) Relative Intensity
Substituted Benzene Ringπ → π200 - 300High
Carbonyl Groupn → π270 - 300Low
Carbonyl Groupπ → π~200High
Methoxy/Chloro Substituentsn → π> 250Low to Medium

This table is generated based on typical values for the identified chromophores and may not represent the exact experimental values for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of tert-butyl 2-chloro-5-methoxybenzoate at the electronic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for predicting the ground-state geometry and electronic structure of molecules. For a compound like this compound, a typical DFT study would involve the B3LYP functional with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. This approach allows for the optimization of the molecular geometry to its lowest energy state.

Upon optimization, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties that can be derived include the electrostatic potential map, which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Level Calculations

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be employed for more precise energy calculations and to benchmark the results obtained from DFT. While computationally more demanding, these methods are valuable for obtaining highly accurate electronic energies and for studying systems where electron correlation is particularly important.

Conformational Analysis

The presence of the bulky tert-butyl group and the methoxy (B1213986) group suggests that this compound can exist in multiple conformations due to rotation around its single bonds.

Potential Energy Surface Exploration

A systematic scan of the potential energy surface (PES) is necessary to identify the most stable conformers. This is typically done by systematically rotating the dihedral angles associated with the ester and methoxy groups and calculating the energy at each step. The results would reveal the global minimum energy conformer as well as other low-energy local minima.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, DFT calculations can be used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Time-Dependent DFT (TD-DFT) would be the method of choice for predicting the UV-Vis absorption spectrum, providing information about the electronic transitions and the wavelengths at which they occur. The predicted spectra can be compared with experimental data to confirm the molecular structure and to understand the electronic transitions involved.

Data Tables

Since specific experimental or calculated data for this compound is not available in the searched literature, the following tables are presented as examples of how such data would be structured.

Table 1: Predicted Geometric Parameters (DFT/B3LYP/6-31G(d,p))

Parameter Predicted Value
C=O Bond Length (Ester) Data not available
C-O Bond Length (Ester) Data not available
C-Cl Bond Length Data not available

Table 2: Calculated Electronic Properties (DFT/B3LYP/6-31G(d,p))

Property Predicted Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Table 3: Predicted Spectroscopic Data

Spectrum Key Predicted Peaks
¹H NMR Data not available
Chemical Shift (tert-Butyl) Data not available
Chemical Shift (Methoxy) Data not available
Chemical Shift (Aromatic H) Data not available
¹³C NMR Data not available
Chemical Shift (Carbonyl C) Data not available
Chemical Shift (Aromatic C) Data not available
IR Spectroscopy Data not available
C=O Stretch Data not available

Computational NMR Chemical Shift Prediction

No specific studies on the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound were found in the reviewed literature. Theoretical NMR studies typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, PBE0) and basis sets, to calculate the magnetic shielding tensors of the nuclei. These calculated shielding constants are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Such studies would provide valuable insight into the electronic environment of each atom within the molecule and aid in the interpretation of experimental NMR spectra.

Vibrational Frequency Calculations (IR and Raman)

There are no available research articles detailing the theoretical vibrational frequency calculations for this compound. This type of analysis is commonly performed using DFT methods to predict the infrared (IR) and Raman spectra of a molecule. The calculations determine the frequencies and intensities of the vibrational modes of the molecule in its optimized geometry. These theoretical spectra are often scaled by an empirical factor to better match experimental data. The results help in the assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as C-H stretches, C=O stretches, and the vibrations of the benzene (B151609) ring.

Electronic Absorption (UV-Vis) and Optical Activity Prediction

No published studies were identified that focus on the prediction of the electronic absorption (UV-Vis) spectrum or optical activity of this compound. Theoretical predictions of UV-Vis spectra are generally carried out using Time-Dependent Density Functional Theory (TD-DFT) to calculate the excitation energies and oscillator strengths of electronic transitions. These calculations can help in understanding the electronic structure and the nature of the molecular orbitals (e.g., HOMO and LUMO) involved in the absorption of light. As this compound is achiral, it would not exhibit optical activity, and thus calculations of optical rotatory dispersion (ORD) or electronic circular dichroism (ECD) would not be applicable.

Reaction Mechanism Studies

Detailed computational studies on the reaction mechanisms involving this compound, including transition state characterization, reaction energetics, and solvent effects, were not found in the public domain. Such studies are crucial for understanding the reactivity of a compound and for optimizing reaction conditions.

Transition State Characterization

No information is available in the literature regarding the computational characterization of transition states in reactions involving this compound. The study of reaction mechanisms through computational chemistry involves locating the transition state structure for a given reaction pathway. This is typically achieved by performing a transition state search on the potential energy surface of the reacting system. Frequency calculations are then performed to confirm the nature of the stationary point, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Solvent Effects on Reactivity

No computational investigations into the influence of solvents on the reactivity of this compound were found. The effect of the solvent is a critical aspect of chemical reactivity. Computational models, such as implicit solvent models (e.g., PCM, SMD) or explicit solvent models (where individual solvent molecules are included in the calculation), can be used to understand how the solvent medium affects the energies of stationary points along the reaction pathway and, consequently, the reaction kinetics and thermodynamics.

Advanced Analytical Techniques for Purity and Quantitative Analysis

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for identifying and quantifying impurities in a sample of tert-Butyl 2-chloro-5-methoxybenzoate.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally sensitive compounds like this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of substituted benzoates. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Table 1: Illustrative RP-HPLC Conditions for Analysis of a Structurally Related Compound (3-Chlorobenzoic Acid)

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detector UV at 230 nm
Injection Volume 10 µL
Temperature Ambient

This table presents a representative method for a related compound and would require optimization and validation for this compound.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a certified reference standard of this compound and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined from this curve. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The structure of this compound itself is achiral, meaning it does not have enantiomers. However, if this compound were used as a starting material to synthesize a chiral derivative, chiral HPLC would be essential to separate and quantify the enantiomers of the resulting product. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including esters. chromatographyonline.com

The development of a chiral HPLC method would involve screening different chiral columns and mobile phases (often normal-phase, like hexane/isopropanol) to achieve baseline separation of the enantiomers.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its ester structure, this compound is amenable to GC analysis.

GC coupled with a Flame Ionization Detector (FID) is a standard method for purity assessment. The FID is sensitive to most organic compounds and provides a response that is proportional to the mass of carbon in the analyte. For the identification of unknown impurities, a Mass Spectrometer (MS) is used as the detector. GC-MS provides the retention time of a compound and its mass spectrum, which acts as a molecular fingerprint.

A specific GC method for this compound is not publicly documented, but a method for the methyl ester of a structurally similar compound, dicamba (3,6-dichloro-2-methoxybenzoic acid), provides a relevant example. gcms.cz This method uses a low-polarity capillary column and a temperature-programmed oven to elute the compound.

Table 2: Exemplary GC-MS Conditions for a Structurally Analogous Compound (Methyl Ester of Dicamba)

Parameter Condition
Column TG-5MS (5% phenyl polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Splitless, 1 µL
Inlet Temperature 280 °C
Oven Program 80 °C (hold 1 min), then 10 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-450 amu

This table illustrates a method for a related compound. Method development and validation would be necessary for this compound. gcms.cz

Gas Chromatography (GC)

Hyphenated Techniques

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are crucial for the unambiguous identification of compounds and impurities.

The prime example, as mentioned above, is Gas Chromatography-Mass Spectrometry (GC-MS). lcms.cz The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information for each separated component. This is particularly valuable for identifying potential by-products from the synthesis of this compound or any subsequent degradation products.

Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS would be the method of choice if the compound or its impurities are not sufficiently volatile or are thermally labile. An LC-MS system would employ an HPLC for separation, coupled with a mass spectrometer for detection and identification. This would provide both the retention time and the mass-to-charge ratio of the parent ion and its fragments, allowing for confident identification.

This scarcity of dedicated research means that specific data on LC-MS/MS for trace analysis and non-clinical metabolite identification, GC-MS for complex mixture analysis, and comprehensive method validation parameters such as linearity, accuracy, precision, robustness, LOD, and LOQ for this compound are not available.

Consequently, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables as requested under the specified outline. The generation of such an article would necessitate access to proprietary research or the undertaking of new laboratory studies to establish and validate the required analytical methods for this specific compound.

Future Research Directions and Outlook

Development of Novel Synthetic Pathways

While classical esterification methods are applicable, the future synthesis of tert-butyl 2-chloro-5-methoxybenzoate and its analogs will likely focus on more efficient, sustainable, and versatile strategies.

Advanced Esterification Techniques: Research into novel methods for creating sterically hindered esters will be beneficial. A recently developed technique utilizing di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under solvent-free and base-free conditions with electromagnetic milling offers a green and highly efficient alternative for producing tert-butyl esters. rsc.org This method's neutral reaction environment is particularly suited for late-stage functionalization of sensitive molecules. rsc.org Further exploration could adapt this technology for the specific synthesis of this compound from its corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid. biosynth.comnih.govchemscene.com

Directed Ortho-Metalation (DoM): The methoxy (B1213986) and carboxylate groups on the benzoic acid precursor are powerful directing groups for ortho-metalation. wikipedia.org By treating 2-methoxybenzoic acid derivatives with specific lithium bases (e.g., s-BuLi/TMEDA or n-BuLi/t-BuOK), it is possible to achieve regioselective deprotonation at either the C6 or C3 position, respectively. organic-chemistry.orgbohrium.comnih.gov Future work could apply these DoM strategies to introduce the chloro-substituent regioselectively onto a 5-methoxybenzoic acid scaffold, or to further functionalize the this compound molecule itself. The ability to program the reaction outcome by simply choosing the appropriate organolithium reagent in alternative solvent systems like deep eutectic solvents could open new avenues for creating diverse derivatives. rsc.org

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation represents a paradigm shift in organic synthesis, moving away from pre-functionalized starting materials. nih.gov Future research will likely develop catalytic systems (e.g., using palladium, rhodium, or iridium) to directly install the chloro and methoxy groups onto a parent benzoate (B1203000) ring or to further elaborate the structure of this compound. nih.govmdpi.comrsc.org For instance, protocols for the meta-C-H olefination of benzoic acid derivatives using a nitrile-based template have been established, which could be adapted for this system. researchgate.net

Synthetic StrategyKey FeaturesPotential Application for this compound
Electromagnetic Milling Solvent-free, base-free, neutral conditions. rsc.orgDirect esterification of 2-chloro-5-methoxybenzoic acid. rsc.org
Directed Ortho-Metalation High regioselectivity controlled by base selection. organic-chemistry.orgnih.govRegioselective introduction of substituents on the aromatic ring. bohrium.com
C-H Activation Atom-economical, direct functionalization of C-H bonds. nih.govresearchgate.netLate-stage modification and diversification of the core structure. rsc.org

Exploration of New Reactivity Modes

The unique arrangement of the chloro, methoxy, and tert-butyl ester groups on the aromatic ring of this compound invites the exploration of new reactivity patterns beyond simple ester hydrolysis or aromatic substitution.

Orthogonal Reactivity: The chloro and methoxy groups offer handles for distinct transformations. Future work could explore selective cross-coupling reactions at the C-Cl bond, leaving the rest of the molecule intact. Conversely, the methoxy group could be cleaved under specific conditions to reveal a phenol (B47542), which could then undergo a different set of reactions. The development of photocatalytic methods for the chemoselective deprotection of phenolic esters and ethers offers a promising direction for achieving such selectivity. rsc.org

Directed C-H Functionalization: The existing substituents can direct further functionalization. The carboxylate group is known to be a weakly coordinating directing group in ruthenium(II)-catalyzed C-H activation, enabling site-selective annulation reactions. rsc.org Similarly, palladium-catalyzed C-H activation/aryl-aryl coupling has been demonstrated for benzoic acids. nih.gov Future studies could investigate how the interplay between the chloro and methoxy substituents influences the regioselectivity of C-H activation at the remaining C-H positions (C3, C4, and C6), potentially leading to the synthesis of complex, contiguously substituted aromatic compounds.

Tert-Butyl Group Transformations: While often used as a protecting group, the tert-butyl ester itself can be a reactive handle. Methods exist for the cleavage of tert-butyl benzoates using powdered KOH in THF, which is a safer alternative to other hazardous procedures. organic-chemistry.org Furthermore, tert-butyl esters can be converted in situ to acid chlorides and subsequently to other esters and amides. organic-chemistry.org Exploring these transformations could provide rapid access to a library of derivatives from a common intermediate.

Application in Emerging Areas of Organic Chemistry

The structural motifs present in this compound are relevant to several emerging fields, suggesting potential future applications.

Medicinal Chemistry and Drug Discovery: Substituted benzoates and benzamides are key pharmacophores. For example, 3-(tert-butyl)-4-hydroxyphenyl benzoate derivatives have been identified as farnesoid X receptor (FXR) antagonists, a target for metabolic diseases. nih.gov The tert-butyl group is a common feature in bioactive compounds, though its hydrophobicity can be a drawback. researchgate.net Research into replacing it with bioisosteres like bicyclo[1.1.1]pentane could be a fruitful avenue. researchgate.net Furthermore, sodium benzoate has shown potential therapeutic uses in treating nervous system disorders, suggesting that novel benzoate derivatives could be explored for similar activities. nih.gov Zinc benzoate complexes have also been studied for their antiproliferative potential against cancer cell lines. nih.gov

Agrochemicals: Benzoate esters are found in various agrochemicals. Emamectin benzoate, for instance, is a widely used insecticide. mdpi.com The specific substitution pattern of this compound could be explored for developing new pesticides or herbicides with novel modes of action or improved environmental profiles.

Environmental Chemistry: Chlorobenzoates are breakdown products of polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. nih.govacs.org Understanding the chemical and microbial degradation pathways of compounds like this compound can provide valuable insights into the fate of these legacy pollutants in the environment. DNA stable isotope probing has been used to identify bacteria involved in metabolizing benzoates in contaminated soil, a technique that could be applied here. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Predictive computational modeling is becoming an indispensable tool in modern chemical research. For this compound, computational studies can provide deep mechanistic insights and guide experimental design.

Predicting Reaction Selectivity: The regioselectivity of electrophilic aromatic substitution or C-H functionalization on the substituted ring is not always intuitive. Computational tools like the RegioSQM method, which uses semiempirical quantum mechanics to predict the most nucleophilic center, can forecast the outcome of such reactions with high accuracy. rsc.org Machine learning approaches, trained on large datasets of C-H functionalization reactions, are also emerging as powerful predictive tools. rsc.org Applying these models to this compound could quickly identify the most promising pathways for further derivatization.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are invaluable for understanding complex reaction mechanisms. For instance, DFT studies have been used to rationalize the regioselectivity of C-H activation in methoxy-substituted benzoic acids, revealing the role of non-covalent interactions. mdpi.com Similar studies on this compound could elucidate the transition states and intermediates in various potential reactions, explaining observed reactivity and predicting the effect of changing catalysts or reaction conditions. acs.org

Structure-Property Relationships: Computational methods can predict key physicochemical properties. DFT can be used to calculate molecular electrostatic potentials (MEPs), HOMO-LUMO energy gaps, and other reactivity descriptors. researchgate.netnih.gov For example, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid determined such parameters to predict its reactivity. researchgate.net These calculations can help rationalize the compound's stability, electronic properties, and potential for intermolecular interactions, which is crucial for applications in materials science and drug design. nih.gov Time-dependent DFT (TD-DFT) can also predict UV absorption spectra, which can be correlated with experimental results from photochemical studies. nih.gov

Computational MethodApplication AreaPredicted Outcome for this compound
RegioSQM / Machine Learning Site-selectivity prediction rsc.orgrsc.orgIdentification of the most reactive C-H or C-Cl positions for functionalization.
Density Functional Theory (DFT) Mechanism analysis mdpi.com, Property calculation researchgate.netElucidation of reaction pathways and prediction of electronic properties and stability.
Time-Dependent DFT (TD-DFT) Spectroscopic properties nih.govPrediction of UV-visible absorption spectra for photochemical applications.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-chloro-5-methoxybenzoate?

  • Methodological Answer: The synthesis typically involves esterification of 2-chloro-5-methoxybenzoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternative routes may employ coupling reagents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions to avoid hydrolysis. Protection/deprotection strategies for sensitive functional groups, such as the methoxy or chloro substituents, are critical to prevent undesired side reactions. Multi-step procedures under controlled inert atmospheres (e.g., nitrogen) are recommended to enhance yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 1^1H) and aromatic substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C12_{12}H15_{15}ClO3_3, theoretical MW 242.7 g/mol).
  • HPLC : Reverse-phase chromatography to assess purity, especially for detecting residual starting materials or by-products.
  • FT-IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (C-O of tert-butyl) .

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream reactions?

  • Methodological Answer: The tert-butyl group’s bulkiness can hinder nucleophilic attacks at the ester carbonyl, necessitating harsher conditions (e.g., elevated temperatures or strong bases) for hydrolysis or transesterification. This steric effect also impacts regioselectivity in electrophilic substitution reactions on the aromatic ring, directing incoming electrophiles to less hindered positions. Computational modeling (e.g., DFT calculations) can predict reactivity trends .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer: Use Design of Experiments (DoE) to evaluate critical parameters:
  • Catalyst loading : Optimize acid catalyst concentration (e.g., 0.5–5 mol% H2_2SO4_4).
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Temperature : Kinetic studies can identify ideal ranges (e.g., 80–100°C for esterification).
  • Reaction time : Monitor via TLC or in-line IR spectroscopy to prevent over-reaction.
    Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate) improves crystallinity .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer: Contradictions may arise from:
  • Impurities : Use preparative HPLC or column chromatography to isolate pure fractions.
  • Dynamic effects : Variable-temperature NMR can reveal conformational changes or rotational barriers.
  • Solvent interactions : Compare spectra in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

  • Methodological Answer:
  • In vitro assays : Screen for antimicrobial activity (e.g., MIC assays against Gram-positive/negative bacteria) or enzyme inhibition (e.g., COX-2 or kinase targets).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the chloro or methoxy positions to identify pharmacophores.
  • Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., comparing tert-butyl’s hydrophobic interactions) .

Q. How can stability studies be designed to evaluate the compound’s degradation under storage conditions?

  • Methodological Answer:
  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • Analytical monitoring : Track decomposition via HPLC-MS to detect breakdown products (e.g., free benzoic acid or tert-butanol).
  • Storage recommendations : Use amber vials under inert gas (argon) at –20°C for long-term stability, as tert-butyl esters are prone to hydrolysis .

Q. What are the best practices for handling hazardous by-products (e.g., HCl gas) during synthesis?

  • Methodological Answer:
  • Scrubbing systems : Install alkali traps (e.g., NaOH solution) to neutralize acidic gases.
  • Personal protective equipment (PPE) : Use chemical-resistant gloves, fume hoods, and SCBA (self-contained breathing apparatus) during scale-up.
  • Waste disposal : Follow EPA guidelines for halogenated organic waste, including incineration or approved solvent recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.